3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a bromophenyl sulfonyl group, and an ethylphenyl substituent
Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the regulation of urea concentration and water balance in the body .
Mode of Action
This compound acts as a reversible inhibitor of UT-B . It targets a UT-B intracellular site in a urea-competitive manner . This means it competes with urea for the same binding site on the UT-B protein, thereby inhibiting the transport of urea across the cell membrane .
Biochemical Pathways
By inhibiting UT-B, this compound affects the urea cycle , a series of biochemical reactions that produce urea from ammonia. This can lead to changes in the concentration of urea in the body, which can have downstream effects on other biochemical pathways, particularly those involved in water balance and excretion .
Pharmacokinetics
It is soluble in dmso, which suggests it may be well-absorbed and distributed in the body .
Result of Action
The inhibition of UT-B by this compound has been shown to effectively decrease maximum urinary concentration and increase urination volume . This suggests that it could potentially be used to modulate water balance in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the body can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances in the body, such as other drugs or metabolites, can potentially interact with the compound and affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.
Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using a bromophenyl sulfonyl chloride reagent in the presence of a base such as triethylamine.
Attachment of the Ethylphenyl Group: The final step involves the coupling of the ethylphenyl group to the nitrogen atom of the triazoloquinazoline core using a suitable coupling reagent like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoloquinazolines.
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(4-methylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(4-fluorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
The uniqueness of 3-(4-Bromobenzenesulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine lies in the presence of the bromophenyl sulfonyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-2-15-7-11-17(12-8-15)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLCRWUVSPCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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